molecular formula C33H37BrN2O7 B1261341 dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate

dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate

Cat. No. B1261341
M. Wt: 653.6 g/mol
InChI Key: GEIRZPHTXGPGKL-NMAVRLGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(1-pyrrolidinylmethyl)phenyl]-2H-azocine-6,7-dicarboxylic acid dimethyl ester is a member of benzodioxoles.

Scientific Research Applications

Chemical Synthesis and Reactions

  • A study by Acheson, Paglietti, and Tasker (1974) described the formation of dimethyl 1,2-dihydroazocine-6,7-dicarboxylates, including a compound structurally similar to the one , from 1,2-dihydropyridines and dimethyl acetylenedicarboxylate. They observed intermediate formation and provided insights into ring flipping and valence tautomerism in azocines (Acheson, Paglietti, & Tasker, 1974).
  • Haywood and Reid (1977) explored the addition of dimethyl acetylenedicarboxylate to compounds like 4-(pyrrolidin-1-yl)coumarin, leading to derivatives including dimethyl 1,2-dihydro-1-methyl-2-oxo-6-(pyrrolidin-1-yl)-1-benzazocine-4,5-dicarboxylate, demonstrating the potential of these compounds in synthetic chemistry (Haywood & Reid, 1977).

Synthesis of Related Compounds

  • Uršič, Svete, and Stanovnik (2010) synthesized derivatives such as methyl 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, showcasing the versatility of similar compounds in synthesizing new molecular structures with potential applications in various fields (Uršič, Svete, & Stanovnik, 2010).

Pharmacological Applications

  • Anderson et al. (2016) detailed the synthesis of a compound with a similar molecular structure, which is a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis. This highlights the relevance of such compounds in the development of new drugs (Anderson et al., 2016).

Analytical Chemistry and Spectroscopy

  • Research by Miki et al. (2006) on the bromination of dimethyl indole-2,3-dicarboxylate, a structurally related compound, contributes to the understanding of chemical reactions and properties essential for analytical chemistry (Miki et al., 2006).

Electroluminescent Materials

  • Dobrikov and Aleksandrova (2011) synthesized compounds with potential application in organic light-emitting devices, indicating the potential use of similar complex molecules in developing new materials for electronic applications (Dobrikov & Aleksandrova, 2011).

properties

Product Name

dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate

Molecular Formula

C33H37BrN2O7

Molecular Weight

653.6 g/mol

IUPAC Name

dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate

InChI

InChI=1S/C33H37BrN2O7/c1-40-32(38)26-14-23(6-5-13-37)15-29(24-9-7-22(8-10-24)18-35-11-3-4-12-35)36(20-27(26)33(39)41-2)19-25-16-30-31(17-28(25)34)43-21-42-30/h7-10,14-17,20,29,37H,3-6,11-13,18-19,21H2,1-2H3/b23-15-,26-14+,27-20+

InChI Key

GEIRZPHTXGPGKL-NMAVRLGCSA-N

Isomeric SMILES

COC(=O)/C/1=C/C(=C\C(N(/C=C1/C(=O)OC)CC2=CC3=C(C=C2Br)OCO3)C4=CC=C(C=C4)CN5CCCC5)/CCCO

Canonical SMILES

COC(=O)C1=CC(=CC(N(C=C1C(=O)OC)CC2=CC3=C(C=C2Br)OCO3)C4=CC=C(C=C4)CN5CCCC5)CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate
Reactant of Route 2
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate
Reactant of Route 3
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate
Reactant of Route 6
Reactant of Route 6
dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate

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